molecular formula C20H24N2O4S2 B5203638 N-[3-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide

N-[3-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide

Cat. No. B5203638
M. Wt: 420.5 g/mol
InChI Key: OSRAUMOUIJJHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, commonly known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been extensively studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MPTP is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. MPTP has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division.
Biochemical and physiological effects:
MPTP has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. MPTP has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new therapies for various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPTP in lab experiments is its high potency and specificity. MPTP has been shown to have a high affinity for its target enzymes, making it a useful tool for studying various signaling pathways. However, one of the limitations of using MPTP in lab experiments is its potential toxicity. MPTP has been shown to have toxic effects on certain cell types, and caution should be exercised when working with this compound.

Future Directions

There are several future directions for the research and development of MPTP. One potential direction is the development of new cancer therapies that utilize MPTP or its derivatives. Another potential direction is the investigation of the anti-inflammatory and antioxidant properties of MPTP for the development of new therapies for various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of MPTP and its potential therapeutic applications in other fields of scientific research.

Synthesis Methods

The synthesis of MPTP involves the reaction of 3-(methylthio)aniline with 4-(1-piperidinylsulfonyl)fluorobenzene in the presence of a base and a palladium catalyst. The reaction yields MPTP as a white solid, which can be purified through recrystallization.

Scientific Research Applications

MPTP has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most significant applications of MPTP is in the field of cancer research. MPTP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-27-18-7-5-6-16(14-18)21-20(23)15-26-17-8-10-19(11-9-17)28(24,25)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRAUMOUIJJHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(methylsulfanyl)phenyl]-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide

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